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molecular formula C8H12ClN3 B1365676 2-chloro-6-methyl-N-propylpyrimidin-4-amine

2-chloro-6-methyl-N-propylpyrimidin-4-amine

Cat. No. B1365676
M. Wt: 185.65 g/mol
InChI Key: AGRLYCZKAKXAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145415B2

Procedure details

To a solution of 2,4-dichloro-6-methylpyrimidine (1.00 g) in dimethyl sulfoxide (10 mL), N,N-diisopropylethylamine (1.07 mL) and propylamine (0.51 mL) were added at room temperature, and the mixture was stirred at the same temperature for 2 hours. To the reaction mixture, N,N-diisopropylethylamine (1.07 mL) and propylamine (0.51 mL) were added at room temperature, and the mixture was stirred at the same temperature for 2 hours. To the reaction mixture, water and ethyl acetate were added. The organic layer was separated, washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent, 90 to 70% hexane in ethyl acetate) to obtain 2-chloro-6-methyl-N-propylpyrimidin-4-amine (T1, 776 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Three
Quantity
0.51 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.O.C(O[CH2:15][CH3:16])(=O)C.[CH:17]([N:20](CC)C(C)C)(C)C>CS(C)=O.C(N)CC>[Cl:1][C:2]1[N:7]=[C:6]([NH:20][CH2:17][CH2:15][CH3:16])[CH:5]=[C:4]([CH3:9])[N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C
Name
Quantity
1.07 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.51 mL
Type
solvent
Smiles
C(CC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.07 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.51 mL
Type
solvent
Smiles
C(CC)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (eluent, 90 to 70% hexane in ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)NCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 776 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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